molecular formula C16H17NO6S B11080311 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B11080311
M. Wt: 351.4 g/mol
InChI Key: KRVAMTIHIOPOLY-UHFFFAOYSA-N
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Description

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenylacetic acid attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)acetic acid
  • (2,4-Dimethoxyphenyl)acetic acid
  • (4-Methoxyphenyl)sulfonyl chloride

Uniqueness

(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid is unique due to the presence of both the sulfonamide and acetic acid functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-13-7-8-14(23-2)15(10-13)24(20,21)17-12-5-3-11(4-6-12)9-16(18)19/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVAMTIHIOPOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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